

Application Notes and Protocols for the Synthesis of Deuterated Amisulpride N-oxide

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Compound of Interest

Compound Name: *Amisulpride N-oxide*

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Introduction

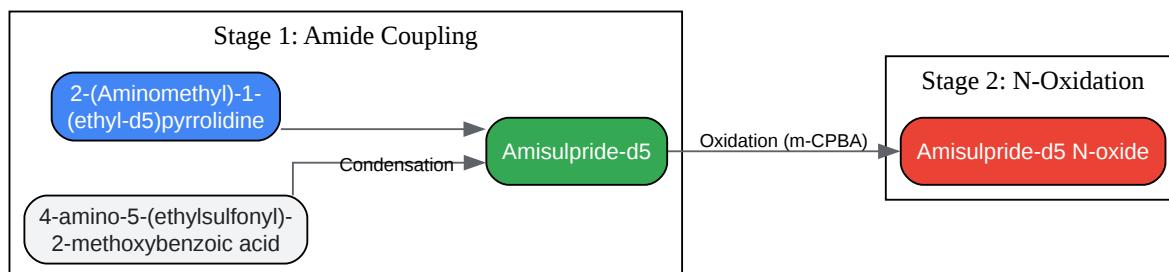
Amisulpride is an atypical antipsychotic and antiemetic agent that acts primarily as a selective dopamine D₂/D₃ receptor antagonist.^[1] Its metabolism is limited, with **Amisulpride N-oxide** being one of its identified metabolites.^{[1][2]} Deuterated analogs of drug molecules and their metabolites are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative bioanalysis by mass spectrometry. The use of a deuterated internal standard, such as deuterated **Amisulpride N-oxide**, allows for more accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.

These application notes provide detailed protocols for the multi-step synthesis of deuterated **Amisulpride N-oxide**, specifically Amisulpride-d₅ N-oxide, where the five deuterium atoms are located on the N-ethyl group of the pyrrolidine moiety.^{[3][4][5]} The synthesis involves the preparation of deuterated Amisulpride (Amisulpride-d₅) followed by its oxidation to the corresponding N-oxide. A parallel protocol for the synthesis of the non-deuterated **Amisulpride N-oxide** is also provided for comparative purposes.

Synthesis Overview

The overall synthetic strategy is a two-stage process:

- Amide Coupling: Synthesis of Amisulpride (or its deuterated analog) via the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with the appropriate aminomethylpyrrolidine derivative.
- N-Oxidation: Oxidation of the tertiary amine on the pyrrolidine ring of Amisulpride (or its deuterated analog) to yield the corresponding N-oxide.

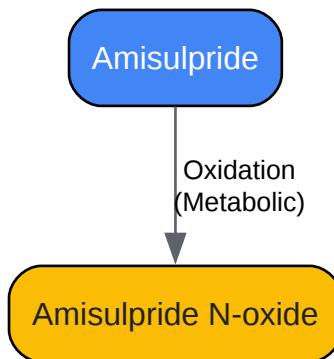


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Caption: Overall synthetic workflow for the preparation of deuterated **Amisulpride N-oxide**.

Metabolic Pathway Context

In vivo, Amisulpride undergoes minor metabolism to form pharmacologically inactive metabolites, including **Amisulpride N-oxide**.^[2] This metabolic conversion is an oxidation reaction occurring at the tertiary amine of the pyrrolidine ring.



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Caption: Metabolic conversion of Amisulpride to **Amisulpride N-oxide**.

Experimental Protocols

Protocol 1: Synthesis of Amisulpride N-oxide (Non-deuterated)

Step 1a: Synthesis of Amisulpride

This procedure is adapted from established methods for benzamide synthesis.[\[6\]](#)

- Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (1.0 eq) in anhydrous acetone.
- Activation: Cool the solution to 0-5 °C in an ice bath. Add triethylamine (1.1 eq) and stir for 10 minutes. Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0-5 °C.
- Condensation: Add a solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.2 eq) in anhydrous acetone dropwise to the reaction mixture, again keeping the temperature below 10 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization from acetone to yield Amisulpride as a white solid.[\[7\]](#)

Step 1b: Synthesis of **Amisulpride N-oxide**

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common reagent for the N-oxidation of tertiary amines.[\[8\]](#)

- Reaction Setup: Dissolve the synthesized Amisulpride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
- Oxidation: Cool the solution to 0 °C. Add m-CPBA (1.1-1.2 eq) portion-wise over 30 minutes.
- Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers and wash with saturated sodium bicarbonate solution followed by brine.
- Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude **Amisulpride N-oxide** can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Deuterated Amisulpride N-oxide (Amisulpride-d5 N-oxide)

Step 2a: Synthesis of Deuterated Amisulpride (Amisulpride-d5)

This protocol is analogous to Step 1a but utilizes the deuterated amine precursor.

- Reaction Setup: Follow the procedure for the synthesis of Amisulpride (Step 1a), but substitute 2-(aminomethyl)-1-ethylpyrrolidine with 2-(Aminomethyl)-1-(ethyl-d5)pyrrolidine (1.2 eq).^[9]
- Activation, Condensation, and Reaction: Proceed as described in Step 1a.
- Workup and Purification: Follow the workup and purification procedures as outlined in Step 1a to obtain Amisulpride-d5 as a white solid.

Step 2b: Synthesis of Deuterated **Amisulpride N-oxide** (Amisulpride-d5 N-oxide)

This protocol is analogous to Step 1b, starting with the deuterated Amisulpride.

- Reaction Setup: Dissolve the synthesized Amisulpride-d5 (1.0 eq) from Step 2a in DCM or chloroform.
- Oxidation, Reaction, Workup, and Purification: Follow the procedures as described in Step 1b for the oxidation of Amisulpride to its N-oxide. The final product will be Amisulpride-d5 N-oxide.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of **Amisulpride N-oxide** and its deuterated analog.

Table 1: Reactant and Product Information for Amide Coupling (Steps 1a & 2a)

Compound	Molecular Formula	Molecular Weight (g/mol)	Stoichiometric Ratio
4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid	C ₁₀ H ₁₃ NO ₅ S	259.28	1.0
2-(aminomethyl)-1-ethylpyrrolidine	C ₇ H ₁₆ N ₂	128.22	1.2
2-(Aminomethyl)-1-(ethyl-d5)pyrrolidine	C ₇ H ₁₁ D ₅ N ₂	133.25	1.2
Amisulpride	C ₁₇ H ₂₇ N ₃ O ₄ S	369.48	-
Amisulpride-d5	C ₁₇ H ₂₂ D ₅ N ₃ O ₄ S	374.51[3]	-

Table 2: Reaction Parameters and Expected Outcomes for N-Oxidation (Steps 1b & 2b)

Starting Material	Oxidizing Agent	Product	Expected Yield (%)	Expected Purity (%)
Amisulpride	m-CPBA	Amisulpride N-oxide	80-90	>98
Amisulpride-d5	m-CPBA	Amisulpride-d5 N-oxide	80-90	>98

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the products. For Amisulpride-d5 N-oxide, a mass shift of +5 Da compared to the non-deuterated N-oxide is expected. The mass spectrum of **Amisulpride N-oxide** is available in public databases for comparison.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy should be used to confirm the structure of the synthesized compounds. In the ^1H NMR spectrum of Amisulpride-d5, the signals corresponding to the N-ethyl protons will be absent. For the N-oxides, characteristic shifts in the signals of the protons and carbons adjacent to the N-oxide group are expected compared to the parent amine.[11]
- High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the purity of the final products.

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